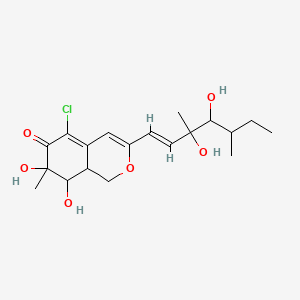
Antibiotic WB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic WB is a synthetic antibiotic compound known for its broad-spectrum antibacterial properties. It is designed to inhibit the growth of various bacterial strains, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a versatile option in medical treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic WB involves a multi-step chemical process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibiotic’s efficacy. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large bioreactors. The process involves the fermentation of specific bacterial strains that produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions
Antibiotic WB undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing the antibiotic’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to accelerate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity compared to the parent compound.
科学研究应用
Antibiotic WB has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers use this compound to investigate the interactions between antibiotics and bacterial cells.
Medicine: It is employed in the development of new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound is used in the production of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of Antibiotic WB involves the inhibition of bacterial cell wall synthesisBy binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell .
相似化合物的比较
Similar Compounds
Penicillin: Like Antibiotic WB, penicillin targets PBPs but has a narrower spectrum of activity.
Cephalosporins: These antibiotics also inhibit cell wall synthesis but differ in their chemical structure and spectrum of activity.
Carbapenems: Known for their broad-spectrum activity, carbapenems are often used as a last resort for treating resistant infections.
Uniqueness of this compound
This compound stands out due to its enhanced stability and broader spectrum of activity compared to other antibiotics. Its ability to target a wide range of bacterial strains makes it a valuable tool in both clinical and research settings.
属性
分子式 |
C19H27ClO6 |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
5-chloro-3-[(E)-3,4-dihydroxy-3,5-dimethylhept-1-enyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one |
InChI |
InChI=1S/C19H27ClO6/c1-5-10(2)15(21)18(3,24)7-6-11-8-12-13(9-26-11)16(22)19(4,25)17(23)14(12)20/h6-8,10,13,15-16,21-22,24-25H,5,9H2,1-4H3/b7-6+ |
InChI 键 |
CPMFRQHRPWPNMP-VOTSOKGWSA-N |
手性 SMILES |
CCC(C)C(C(C)(/C=C/C1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl)O)O |
规范 SMILES |
CCC(C)C(C(C)(C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















